4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid
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Overview
Description
4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid is an organic compound with the molecular formula C10H7F3O3. It is characterized by the presence of a trifluorophenyl group attached to a butyric acid backbone, with a ketone functional group at the fourth carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid involves the following steps :
Starting Materials: 3,4,5-trifluorophenyl acetonitrile, ethyl alpha-bromoacetate, and zinc.
Reaction Conditions: The reaction is carried out in tetrahydrofuran (THF) to obtain ethyl 4-(3,4,5-trifluorophenyl)-3-oxo-butanoate.
Hydrolysis: The ester is then hydrolyzed using a sodium hydroxide solution, followed by acidification with diluted hydrochloric acid to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-(3,4,5-trifluorophenyl)butanoic acid.
Reduction: Formation of 4-hydroxy-4-(3,4,5-trifluorophenyl)butyric acid.
Substitution: Formation of various substituted trifluorophenyl derivatives.
Scientific Research Applications
4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid has several applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid involves its interaction with various molecular targets and pathways . The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The ketone group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
- 4-Oxo-4-(2,3,4,5-tetramethylphenyl)butyric acid
Uniqueness
4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and specificity .
Properties
IUPAC Name |
4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-6-3-5(4-7(12)10(6)13)8(14)1-2-9(15)16/h3-4H,1-2H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDWQVIJKURPCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645311 |
Source
|
Record name | 4-Oxo-4-(3,4,5-trifluorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-87-2 |
Source
|
Record name | 4-Oxo-4-(3,4,5-trifluorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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